molecular formula C14H25Cl2N3O B1525197 2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride CAS No. 1236261-09-8

2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride

Cat. No. B1525197
M. Wt: 322.3 g/mol
InChI Key: PMSLDVXJPWMCMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “N-[3-(Dimethylamino)propyl]methacrylamide” (DMAPMA), has been reported. DMAPMA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPMA .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Scientific Research Applications

Phase I Study of Cytotoxic Agent N -[2-(dimethylamino)ethyl]acridine-4-carboxamide

This study investigated a DNA-intercalating drug with a dual mode of cytotoxic action, potentially involving topoisomerases I and II, for its clinical trial potential against solid tumors. Despite a maximum tolerated dose being identified, the study suggested the need for exploring methods to deliver higher doses for therapeutic efficacy (McCrystal et al., 1999).

Behavioral Characterization of Phenylethylamine Hallucinogen Metabolites

This research evaluated the pharmacological activity of certain metabolites of a phenylethylamine hallucinogen, providing insights into their stimulus properties and receptor affinities. Such studies are crucial for understanding the neurological impacts of psychoactive substances (Eckler et al., 2003).

Clinical Evaluation of a Coronary Vasodilator

The study assessed the clinical effects of a new coronary vasodilator, highlighting the importance of controlled studies and objective criteria in evaluating antianginal drugs (Sandler, 1960).

Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans

This research focused on the metabolism of acrylamide in humans, analyzing its conversion and the formation of hemoglobin adducts, which has implications for understanding the toxicological profile of environmental and dietary exposures (Fennell et al., 2005).

Phase II Study of the Amsacrine Analogue CI-921 in Non-Small Cell Lung Cancer

This study examined the antitumor activity of a topoisomerase II poison, demonstrating the drug's effects and side effects in treating non-small cell lung cancer, emphasizing the need for further testing using multiple daily schedules (Harvey et al., 1991).

properties

IUPAC Name

2-amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O.2ClH/c1-17(2)10-6-9-16-14(18)13(15)11-12-7-4-3-5-8-12;;/h3-5,7-8,13H,6,9-11,15H2,1-2H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSLDVXJPWMCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(CC1=CC=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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